molecular formula C22H25ClFN3O3S B2604064 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride CAS No. 1216503-20-6

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2604064
CAS No.: 1216503-20-6
M. Wt: 465.97
InChI Key: XATWABPVISLCKC-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 4-position, a morpholinopropyl group on the nitrogen, and a phenoxyacetamide moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution, amide coupling, and salt formation. For example, similar compounds in the benzothiazole class are synthesized via Friedel-Crafts acylation, hydrazide-thiocyanate condensations, and S-alkylation reactions . The presence of fluorine and morpholine groups may improve metabolic stability and bioavailability, as fluorinated aromatic systems are known to enhance lipophilicity and target binding .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S.ClH/c23-18-8-4-9-19-21(18)24-22(30-19)26(11-5-10-25-12-14-28-15-13-25)20(27)16-29-17-6-2-1-3-7-17;/h1-4,6-9H,5,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATWABPVISLCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions.

    Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety can be synthesized by reacting phenol with chloroacetyl chloride, followed by coupling with the benzothiazole derivative.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring.

    Reduction: Reduction reactions can occur at the amide or morpholine moieties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the amide or morpholine moieties.

    Substitution: Substituted derivatives at the phenoxy or benzothiazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride would depend on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or proteins.

    Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.

Comparison with Similar Compounds

Research Findings and Limitations

  • However, analogs like triazole-thiones show IC₅₀ values of 2–10 μM against Candida albicans , suggesting a benchmark for future studies.
  • Synthetic Challenges: The morpholinopropyl group may introduce steric hindrance during amidation, requiring optimized coupling reagents.
  • Knowledge Gaps: The absence of X-ray crystallography or docking studies limits mechanistic insights.

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzo[d]thiazole moiety, a morpholinopropyl group, and a phenoxyacetamide functional group. Its molecular formula is C22H25ClFN3O4S2C_{22}H_{25}ClFN_3O_4S_2 with a molecular weight of 514.0 g/mol. The fluorine atom in the benzo[d]thiazole enhances its lipophilicity, which may influence its pharmacokinetic properties.

PropertyValue
Molecular FormulaC22H25ClFN3O4S2
Molecular Weight514.0 g/mol
CAS Number1177592-28-7

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Anticancer Activity :
    • The compound has shown effectiveness against multiple cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Studies suggest that it induces apoptosis by activating the p53 signaling pathway , which is crucial for cell cycle regulation and apoptosis induction.
    • In vitro assays demonstrated that the compound can inhibit cell proliferation and induce cell death in sensitive cancer cells.
  • Antimicrobial Properties :
    • Preliminary studies have suggested that this compound possesses antibacterial activity against certain Gram-positive bacteria. The presence of the thiazole ring may contribute to its interaction with bacterial targets.
    • The compound's derivatives have shown promising results in inhibiting fungal growth, particularly against strains such as Candida albicans.

Study 1: Anticancer Efficacy

In a study published in PMC, this compound was evaluated for its anticancer properties. The results indicated:

  • Significant inhibition of cell growth in MCF7 and A549 cell lines.
  • Induction of apoptosis was confirmed through flow cytometry, showing an increase in sub-G1 phase population.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of this compound against various pathogens. Key findings included:

  • The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Staphylococcus aureus.
  • It also showed antifungal activity with MIC values indicating effectiveness against Candida species.

Q & A

Q. Optimization Strategies :

  • Use continuous flow reactors to enhance yield and purity (reported yields: 60–93% in analogous syntheses) .
  • Monitor reactions with TLC/HPLC and purify via column chromatography or recrystallization .

How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorine (¹⁹F NMR) and proton (¹H NMR) to confirm substitutions on the benzo[d]thiazole and morpholine rings. For example, the 4-fluoro group on the thiazole ring shows distinct deshielding in ¹³C NMR .
  • X-ray Crystallography : Resolve bond angles and spatial arrangements of the morpholinopropyl and phenoxyacetamide moieties to validate stereochemistry .
  • Mass Spectrometry (MS) : Confirm molecular weight (theoretical ~438.9 g/mol for analogs) and fragmentation patterns .

What biological targets are hypothesized for this compound, and how can its mechanism of action be validated?

Advanced Research Question

  • Hypothesized Targets : Kinases (e.g., EGFR or MAPK) due to the fluorobenzo[d]thiazole’s electron-withdrawing properties and morpholine’s solubility-enhancing effects .
  • Validation Methods :
    • Kinase Inhibition Assays : Measure IC₅₀ values using ATP-competitive binding assays .
    • Cellular Pathways : Perform Western blotting to assess downstream signaling proteins (e.g., phosphorylated ERK) .
    • Structural Docking : Use computational models (e.g., AutoDock Vina) to predict binding poses with target receptors .

How should researchers address contradictions in biological activity data across different assay systems?

Advanced Research Question

  • Case Example : Discrepancies in IC₅₀ values between enzymatic assays (low micromolar) and cell-based assays (high micromolar) may arise from poor membrane permeability or off-target effects.
  • Resolution Strategies :
    • Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
    • Modify the compound’s logP via prodrug strategies (e.g., esterification of the phenoxy group) to enhance cellular uptake .
    • Perform metabolomic profiling to identify off-target interactions .

What analytical techniques are critical for assessing purity and stability under storage conditions?

Basic Research Question

  • Purity Analysis :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm); purity thresholds ≥95% .
    • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 69.48%, H: 5.55% for analogs) .
  • Stability Studies :
    • Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis/byproducts .
    • Store lyophilized at -20°C in amber vials to prevent photodegradation .

How do structural modifications (e.g., fluorine position, morpholine substitution) influence bioactivity?

Advanced Research Question

  • Fluorine Position : 4-F substitution on benzo[d]thiazole enhances metabolic stability and target binding vs. 6-F or non-fluorinated analogs (e.g., 2x higher IC₅₀ in kinase assays) .
  • Morpholine vs. Piperidine : Morpholine improves aqueous solubility (cLogP reduction by ~0.5 units) and reduces hERG channel liability .

Advanced Research Question

  • Process Intensification : Transition from batch to flow chemistry for exothermic steps (e.g., amide coupling), reducing reaction time from 24h to 2h .
  • Catalyst Optimization : Use Pd/C or immobilized enzymes for selective hydrogenation of intermediates .
  • Quality Control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of critical parameters (e.g., pH, temperature) .

How can researchers mitigate toxicity risks identified in preclinical studies?

Advanced Research Question

  • In Silico Screening : Predict hepatotoxicity using ADMET software (e.g., SwissADME) to flag reactive metabolites .
  • Prodrug Design : Mask the morpholine nitrogen with a cleavable group (e.g., acetyl) to reduce off-target organ accumulation .
  • In Vivo Profiling : Conduct rodent toxicity studies with histopathology and serum biomarker analysis (ALT/AST levels) .

What computational tools are most effective for predicting this compound’s physicochemical properties?

Basic Research Question

  • LogP and Solubility : Use MarvinSketch or ACD/Labs to estimate cLogP (~3.2) and aqueous solubility (0.1–0.2 mg/mL) .
  • pKa Prediction : The morpholine nitrogen (pKa ~7.5) and acetamide group (pKa ~10.2) influence ionization states .
  • Molecular Dynamics (MD) : Simulate membrane permeability with GROMACS .

How should contradictory data in receptor binding assays be interpreted and resolved?

Advanced Research Question

  • Case Example : Discrepancies between SPR (high affinity) and cell-based assays (low efficacy) suggest allosteric modulation or assay interference.
  • Resolution Steps :
    • Perform competitive binding assays with known orthosteric inhibitors .
    • Validate using CRISPR-edited cell lines lacking the target receptor .
    • Analyze binding kinetics (kon/koff rates) to distinguish allosteric vs. orthosteric mechanisms .

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